3-butanoyl-8-methoxy-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-butanoyl-8-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-3-5-11(15)10-8-9-6-4-7-12(17-2)13(9)18-14(10)16/h4,6-8H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYZEIWGOOATJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation Using 8-Methoxysalicylaldehyde and Butanoyl Precursors
- Starting Materials : 8-Methoxysalicylaldehyde and an active methylene compound such as ethyl butanoylacetate or butanoyl acetylacetate.
- Catalysts : Piperidine, triethylamine, or heteropolyacids like H14[NaP5W30O110].
- Solvents : Ethanol or other polar solvents.
- Conditions : Reflux or mild heating for several hours.
- Mechanism : The aldehyde group of 8-methoxysalicylaldehyde condenses with the active methylene compound via Knoevenagel condensation, followed by intramolecular cyclization to form the coumarin ring with the butanoyl group at position 3.
This method is favored for its simplicity and moderate to good yields (typically 60–85%) and is supported by literature on 3-acylcoumarin synthesis using similar substrates.
One-Pot Base-Promoted Annulation
- Method : A metal-free, base-promoted (4 + 2) annulation of α-alkylidene succinimides with 2-hydroxyphenyl-substituted para-quinone methides.
- Relevance : Although this method is primarily reported for 2H-chromen-2-one scaffolds, it demonstrates the viability of selective cyclizations under mild conditions that could be adapted for 3-butanoyl-8-methoxy derivatives.
- Advantages : Mild reaction conditions, broad substrate scope, and gram-scale synthesis feasibility.
Catalysis Using Heteropolyacids and Polymer-Supported Reagents
- Heteropolyacid Catalysis : Various heteropolyacids such as H14[NaP5W30O110], H4[PMo11VO40], and others have been used to catalyze the condensation of salicylaldehyde derivatives with active methylene compounds, providing a green and recyclable catalytic system.
- Polymer-Supported Reagents : Polymer-supported acetoacetate reagents in the presence of piperidine have been reported for efficient one-pot synthesis of 3-acetylcoumarins, which can be extended to butanoyl derivatives by using the corresponding β-ketoesters.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Catalyst/Condition | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Knoevenagel Condensation | 8-Methoxysalicylaldehyde + β-ketoester (butanoyl) | Piperidine or base, reflux in EtOH | 60–85 | Simple, moderate conditions | Longer reaction times |
| One-Pot Base-Promoted Annulation | α-Alkylidene succinimides + p-QMs | Base-promoted, metal-free, mild | High (gram scale possible) | Mild, selective, scalable | Requires specific substrates |
| Heteropolyacid Catalysis | Salicylaldehyde derivatives + active methylene compounds | Heteropolyacids (e.g., H14[NaP5W30O110]) | Moderate to high | Recyclable catalyst, green method | Catalyst availability |
| Polymer-Supported Reagents | Salicylaldehyde + polymer-supported acetoacetate | Piperidine, EtOH, microwave possible | High | Efficient, selective, scalable | Polymer reagent preparation needed |
Research Findings and Notes
- Selectivity and Yield : The choice of catalyst and reaction conditions significantly influences the selectivity toward the 3-butanoyl substitution and overall yield. Base-promoted and heteropolyacid-catalyzed reactions provide good control over product formation.
- Reaction Mechanism Insights : Knoevenagel condensation proceeds via the formation of a carbon-carbon double bond between the aldehyde and the active methylene compound, followed by intramolecular cyclization to form the coumarin ring. In some cases, Michael addition intermediates may be involved.
- Scalability : Recent advances, such as metal-free base-promoted annulations, have demonstrated gram-scale synthesis feasibility without loss of yield or purity.
- Structural Confirmation : Characterization by ^1H and ^13C NMR, crystallographic studies, and computational methods (DFT) are routinely employed to confirm the structure and purity of synthesized 3-acylcoumarins.
Chemical Reactions Analysis
Types of Reactions
3-Butanoyl-8-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
3-Butanoyl-8-methoxy-2H-chromen-2-one serves as an important building block for synthesizing more complex organic molecules. It is utilized in the preparation of various derivatives that exhibit enhanced biological activities or novel properties.
Reactivity and Transformations
The compound undergoes several chemical reactions, including:
- Oxidation : Converts to carboxylic acids or ketones.
- Reduction : Carbonyl groups can be reduced to alcohols.
- Substitution : The methoxy group can be replaced with other functional groups through nucleophilic substitution reactions.
These reactions are essential for developing new compounds with specific functionalities.
Biological Applications
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus, with inhibition zones ranging from 14 to 17 mm, suggesting its potential as an antimicrobial agent .
Anticancer Properties
The compound has been investigated for its anticancer potential. Studies suggest it may inhibit specific kinases and transcription factors involved in cancer cell proliferation, leading to apoptosis in cancer cells through interference with cellular signaling pathways. This mechanism highlights its potential therapeutic applications in oncology .
Medical Applications
Therapeutic Investigations
Due to its biological activities, this compound is being explored for therapeutic effects against diseases such as cancer and infectious diseases. Its ability to modulate cellular pathways makes it a candidate for drug development aimed at treating these conditions .
Industrial Applications
Material Development
In industrial settings, this compound is used in the development of new materials and serves as a precursor in the synthesis of dyes and fragrances. Its unique chemical properties allow it to be integrated into various formulations and products.
Case Studies
- Antimicrobial Efficacy Study : A study demonstrated that derivatives of this compound were effective against E. coli and Pseudomonas aeruginosa, showcasing its potential in treating bacterial infections .
- Cancer Cell Line Investigation : Research involving various human cancer cell lines indicated that this compound could induce cell cycle arrest and apoptosis, highlighting its therapeutic potential in oncology .
Mechanism of Action
The mechanism of action of 3-butanoyl-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit the activity of certain kinases or transcription factors, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional and Pharmacological Differences
- However, this may reduce aqueous solubility relative to hydroxylated analogs like 5,7-dihydroxy-8-methoxy derivatives .
- Electronic Effects: The electron-withdrawing nature of the butanoyl group alters the electron density of the coumarin core, affecting UV absorption and reactivity in photochemical applications. This contrasts with 3-(4-ethoxybenzoyl) derivatives, where extended conjugation enhances fluorescence .
- For example, 5-alkoxy-8-amino derivatives show potent anticancer effects via kinase inhibition , whereas 3-benzothienyl analogs demonstrate anti-inflammatory properties .
Research Findings and Key Insights
Synthetic Optimization: The solvent-free synthesis of 3-acetyl-8-methoxy-2H-chromen-2-one (yield: ~90%) provides a template for scalable production of 3-butanoyl derivatives .
Structure-Activity Relationships (SAR): Elongation of the C3 acyl chain (acetyl → butanoyl) correlates with increased logP values, suggesting improved blood-brain barrier penetration . Methoxy at C8 stabilizes the chromen-2-one core against oxidative degradation, a feature shared with 8-methoxy psoralens .
Crystallographic Data : Analogous coumarins (e.g., (E)-3-(benzodioxol-5-yl)-1-(7-hydroxy-5-methoxychroman-8-yl)prop-2-en-1-one ) exhibit triclinic crystal systems (space group P1) with hydrogen-bonding networks critical for solid-state stability .
Biological Activity
3-Butanoyl-8-methoxy-2H-chromen-2-one, a synthetic derivative of coumarin, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, mechanisms of action, and potential applications in various fields.
- Molecular Formula : C14H14O4
- Molecular Weight : 246.26 g/mol
- IUPAC Name : 3-butanoyl-8-methoxychromen-2-one
The compound is synthesized by reacting 8-methoxy-2H-chromen-2-one with butanoyl chloride in the presence of a base such as pyridine, which facilitates the formation of the desired product with high yield and purity .
Biological Activities
This compound exhibits several notable biological activities:
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus. The inhibition zones measured range from 14 to 17 mm, demonstrating its effectiveness compared to standard antibiotics .
Anticancer Properties
The compound has been investigated for its anticancer potential. Studies suggest that it may inhibit certain kinases and transcription factors involved in cancer cell proliferation. The mechanism includes the induction of apoptosis in cancer cells through interference with cellular signaling pathways .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. This activity is crucial for developing therapeutic agents aimed at treating inflammatory diseases .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes that are vital for cell proliferation and survival.
- Receptor Modulation : It modulates receptor activity, affecting various signaling pathways that lead to cellular responses.
- Apoptosis Induction : By interfering with cellular signaling, it promotes programmed cell death in cancerous cells .
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Antimicrobial Study :
- Anticancer Research :
- In Vitro Toxicity Analysis :
Comparative Analysis with Similar Compounds
A comparison with other coumarin derivatives reveals that this compound exhibits superior antimicrobial and anticancer properties compared to structurally similar compounds. This highlights its potential as a lead compound for drug development.
| Compound Name | Antimicrobial Activity | Anticancer Activity | Toxicity Level |
|---|---|---|---|
| This compound | Moderate | Significant | Non-toxic up to 100 μg/mL |
| Coumarin Derivative A | Low | Moderate | Toxic at higher concentrations |
| Coumarin Derivative B | Moderate | Low | Non-toxic |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 3-butanoyl-8-methoxy-2H-chromen-2-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step organic reactions, including Friedel-Crafts acylation for introducing the butanoyl group and methoxylation at the 8-position. Key parameters include:
- Temperature control : Maintaining 60–80°C during acylation to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Catalysts : Lewis acids like AlCl₃ for electrophilic substitution .
- Monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for tracking reaction progress and purity assessment .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm) and carbonyl (δ 170–190 ppm) groups .
- IR : Confirm C=O (1680–1720 cm⁻¹) and aromatic C-O (1250 cm⁻¹) stretches .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 274.12) .
- Chromatography : Gas chromatography (GC) with non-polar columns (e.g., HP-5MS) assesses purity .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Methodological Answer :
- Data collection : Use Bruker SMART APEX CCD diffractometers with Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data .
- Structure refinement : SHELXL-97 refines parameters (R-factor < 0.05) and validates bond lengths/angles against the Cambridge Structural Database .
- Validation tools : PLATON checks for missed symmetry and twinning; ADDSYM in OLEX2 ensures space group correctness .
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay standardization : Replicate in vitro studies (e.g., MTT assays) under controlled conditions (e.g., 24–48 hr incubation, 5% CO₂) to ensure consistency .
- Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values and compare potency across studies .
- Mechanistic studies : Pair enzyme inhibition assays (e.g., fluorescence-based kinetics) with molecular docking (AutoDock Vina) to validate target interactions .
Q. What strategies optimize the compound’s solubility and stability for pharmacological assays?
- Methodological Answer :
- Solubility enhancers : Use DMSO (≤0.1% v/v) or cyclodextrins for aqueous formulations .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .
- Lipophilicity tuning : Introduce hydrophilic substituents (e.g., hydroxyl groups) via semi-synthetic modification while retaining core activity .
Notes
- Synthesis : Prioritize regioselective methoxylation using protecting groups (e.g., acetyl) to avoid side reactions .
- Crystallography : Always cross-validate SHELXL-refined structures with density functional theory (DFT) calculations for electronic environment accuracy .
- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) to benchmark activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
